(3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine
Description
(3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chloro-6-fluorophenyl group at position 3 and a methanamine moiety at position 3. This compound is of interest in pharmaceutical research due to its structural versatility, particularly in targeting central nervous system (CNS) or antimicrobial pathways .
Properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3O/c10-5-2-1-3-6(11)8(5)9-13-7(4-12)15-14-9/h1-3H,4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKVFPGEXAIBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=N2)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reaction: The chloro-fluoro-substituted phenyl ring is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the oxadiazole intermediate.
Attachment of Methanamine Group:
Industrial Production Methods: In an industrial setting, the production of (3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chloro or fluoro groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like aluminum chloride (AlCl₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of other chemical compounds and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from pharmaceutical impurity lists and heterocyclic analogs. Key differences in core structures, substituents, and functional groups are highlighted.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Analogs
Biological Activity
The compound (3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine is with a molecular weight of 252.68 g/mol. The structure features a 1,2,4-oxadiazole ring, which is known for its pharmacological relevance.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that it exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| A549 (Lung Cancer) | 0.12 - 2.78 | |
| U-937 (Leukemia) | Moderate |
The compound has been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Flow cytometry assays demonstrated that the compound triggers apoptotic pathways in MCF-7 and other cancer cell lines in a dose-dependent manner.
The mechanism by which (3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine exerts its biological effects appears to involve:
- Inhibition of Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death.
- Targeting Specific Enzymes : Preliminary studies suggest that it may inhibit specific carbonic anhydrases associated with tumor growth .
Case Studies
A notable study investigated the activity of related oxadiazole derivatives and their effects on various cancer cell lines. The findings indicated that modifications in the oxadiazole structure could enhance cytotoxicity and selectivity towards cancer cells .
Comparative Analysis
Comparative studies have shown that derivatives of oxadiazole compounds often exhibit enhanced biological activity compared to traditional chemotherapeutics such as doxorubicin:
| Compound | IC50 (µM) | Activity Comparison |
|---|---|---|
| Doxorubicin | ~10 | Standard Reference |
| (3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine | 0.12 - 15.63 | Higher potency observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
